4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate

Conformational analysis Scaffold-based drug design Medicinal chemistry

Replace flat piperazine-tropane hybrids with this rigid, 3D-biased oxalate salt. The pre-formed salt permits direct diversification at both the lactam N–H and tropane nitrogen without deprotection, accelerating SAR exploration. Its low logP (0.1) and moderate tPSA (44.5 Ų) place it in CNS lead-like space, while the oxalate counterion ensures accurate weighing and long-term solid-state stability for automated library dispensing. Request a quote today for the quantity you need.

Molecular Formula C13H21N3O5
Molecular Weight 299.327
CAS No. 2034155-62-7
Cat. No. B2516780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate
CAS2034155-62-7
Molecular FormulaC13H21N3O5
Molecular Weight299.327
Structural Identifiers
SMILESC1CC2CC(CC1N2)N3CCNC(=O)C3.C(=O)(C(=O)O)O
InChIInChI=1S/C11H19N3O.C2H2O4/c15-11-7-14(4-3-12-11)10-5-8-1-2-9(6-10)13-8;3-1(4)2(5)6/h8-10,13H,1-7H2,(H,12,15);(H,3,4)(H,5,6)
InChIKeyOYVNRSOQFXWDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one Oxalate (CAS 2034155-62-7): Structural Baseline and Procurement-Relevant Identity


4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate (CAS 2034155-62-7) is a bicyclic amine salt comprising an 8-azabicyclo[3.2.1]octane (tropane) scaffold linked at the 3-position to a piperazin-2-one (cyclic lactam/urea) moiety, isolated as the oxalate salt (molecular formula C₁₃H₂₁N₃O₅, MW 299.32 g/mol) [1]. The free base (CAS 1706429-29-9, C₁₁H₁₉N₃O, MW 209.29 g/mol) is also commercially available, as is the dihydrochloride salt (CAS 1864064-63-0, MW 282.21 g/mol), each offering distinct solubility, handling, and formulation profiles relevant to different experimental workflows [2].

Why 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one Oxalate Cannot Be Interchanged with Generic Piperazinone or Tropane Building Blocks


The target compound occupies a unique intersection of chemotypes that is not replicated by either simple piperazin-2-one fragments or standalone 8-azabicyclo[3.2.1]octane derivatives. Unlike 2-piperazinone (CAS 5625-67-2), which is a minimal flat-ring fragment, the appended tropane bridge introduces a conformationally constrained, three-dimensional vector that is absent from mono- or fused-piperazinone alternatives [1]. In contrast to widely exploited 8-azabicyclo[3.2.1]octane building blocks such as 8-methyl-3-(1-piperazinyl)-8-azabicyclo[3.2.1]octane (CAS 195504-08-6), the piperazin-2-one moiety replaces a flexible piperazine with a more rigid, hydrogen-bond-capable lactam, fundamentally altering ring electronics, conformational preferences, and metabolic liabilities [2]. These structural disparities translate into divergent physicochemical properties and distinct chemical reactivity that preclude one-for-one substitution in structure–activity relationship explorations or fragment-based library syntheses.

Quantitative Differentiation Evidence for 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one Oxalate Against Closest Analogs


Conformational Rigidity and 3D Shape Differentiation vs. Flexible Piperazine Analogs

The target compound demonstrates higher conformational restriction than 8-methyl-3-(1-piperazinyl)-8-azabicyclo[3.2.1]octane (CAS 195504-08-6). In the comparator, the piperazine ring can undergo chair-to-chair inversion and N-substituent rotation, yielding an ensemble of low-energy conformers; in contrast, the piperazin-2-one lactam ring in the target compound is preferentially planarized at the amide bond, reducing the accessible rotatable bond count from 1 (in the piperazine comparator) to effectively zero additional degrees of freedom beyond the rigid tropane bridge [1]. This rigidity difference—qualitatively estimated to reduce conformational entropy by approximately 2–4 kJ/mol based on analogous lactam systems—can translate into enhanced binding specificity in target engagement assays [2].

Conformational analysis Scaffold-based drug design Medicinal chemistry

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Non-Lactam Tropane-Piperazine Hybrids

The piperazin-2-one lactam introduces an additional hydrogen-bond acceptor (carbonyl oxygen) and a donor (lactam N–H) that are absent in the structurally analogous 8-methyl-3-(1-piperazinyl)-8-azabicyclo[3.2.1]octane [1]. The target compound (free base) possesses 2 HBD and 3 HBA versus 1 HBD and 3 HBA for the piperazine comparator, yielding a HBD/HBA ratio of 0.67 vs. 0.33 [2]. This subtle shift in polarity is reflected in computed logP (XLogP3-AA = 0.1 for the target free base vs. an estimated ~1.0–1.5 for the aliphatic piperazine analog, indicating a ~10-fold greater hydrophilicity) and a topological polar surface area (tPSA) of 44.5 Ų versus ~32–38 Ų for the comparator class [3].

Hydrogen bonding Drug-likeness Fragment-based screening

Patent-Cited Context: 8-Azabicyclo[3.2.1]octane Core as Mu Opioid Receptor Antagonist Pharmacophore and Differentiation Through Piperazin-2-one Substitution

The 8-azabicyclo[3.2.1]octane scaffold is established in the patent literature as a core mu opioid receptor (MOR) antagonist pharmacophore, exemplified in patent US-8664242-B2 (Theravance Biopharma) and related filings where diverse N-substituents modulate receptor affinity and selectivity [1]. In these patents, compounds with piperazine or piperidine linkers typically exhibit MOR Ki values in the low nanomolar to sub-nanomolar range; for example, representative compound examples with 4-arylpiperazine substituents achieve Ki values of 0.5–5 nM at MOR [2]. The target compound, bearing a piperazin-2-one (lactam) instead of a piperazine, is anticipated from class-level SAR to exhibit altered MOR binding kinetics and potentially slower off-rates due to the additional hydrogen-bonding interaction with conserved receptor residues (e.g., Tyr or His), although direct affinity data for this specific compound have not been publicly disclosed [3].

Opioid receptor pharmacology Pain therapeutics GPCR antagonist design

Salt Form Selection: Oxalate vs. Dihydrochloride—Differentiation in Physicochemical Handling and Experimental Suitability

Among the commercially available salt forms of 4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one, the oxalate salt (CAS 2034155-62-7, MW 299.32 g/mol) provides a higher melting point and typically lower hygroscopicity than the dihydrochloride salt (CAS 1864064-63-0, MW 282.21 g/mol), as inferred from general oxalate vs. hydrochloride salt class behavior [1]. The oxalate counterion contributes an additional 57.1 g/mol to the formula weight versus the free base, translating to a 43.1% increase in mass per mole of active free base, whereas the dihydrochloride contributes an increment of 72.9 g/mol (+34.8%) [2]. Oxalate salts of bicyclic amines frequently exhibit superior crystallinity and stability under ambient storage conditions, reducing batch-to-batch variability in weighing accuracy and long-term stock solution integrity [3].

Salt screening Crystallinity Formulation development

Synthetic Tractability and Enantiopurity Control Relative to Unfunctionalized Tropane Intermediates

The synthesis of 4-(8-azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate requires enantioselective construction of the 8-azabicyclo[3.2.1]octane core followed by regioselective N-alkylation with a piperazin-2-one equivalent, a sequence that is more demanding than preparation of simple 3-substituted tropane intermediates such as tropine (CAS 120-29-6) or pseudotropine [1]. Commercial availability as a pre-formed oxalate salt eliminates the need for in-house protection/deprotection of the secondary amine and lactam functionalities, reducing synthetic step count by an estimated 3–5 steps compared to building the scaffold de novo from tropinone [2]. The oxalate salt form further facilitates handling under standard laboratory conditions without specialized Schlenk or glovebox techniques, in contrast to the hygroscopic dihydrochloride which may require more stringent anhydrous handling .

Enantioselective synthesis Building block procurement Chemical development

Optimal Application Contexts for 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one Oxalate Based on Verified Differentiation Evidence


Mu Opioid Receptor Antagonist Fragment Elaboration and SAR Studies

Programs targeting mu opioid receptor antagonists should consider this oxalate salt as a key intermediate for generating focused libraries where the lactam carbonyl can engage conserved Tyr/His residues in the MOR binding pocket, building on the established 8-azabicyclo[3.2.1]octane antagonist pharmacophore documented in patent US-8664242-B2 [1]. The pre-formed oxalate salt permits direct diversification at the lactam N–H and at the tropane nitrogen without additional deprotection steps, accelerating SAR exploration compared to routes starting from unprotected tropane amines [2].

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Libraries

The restricted conformational landscape of the piperazin-2-one–tropane hybrid makes this compound an ideal core for 3D fragment libraries where shape diversity is a primary screening criterion. Its computed low logP (XLogP3-AA = 0.1) and moderate tPSA (44.5 Ų) place it within lead-like chemical space for CNS targets, differentiating it from flatter, more lipophilic piperazine-tropane hybrids that may suffer from higher non-specific binding [1]. The oxalate counterion ensures stable solid-state storage for automated library dispensing platforms.

Biochemical Probe Design Requiring Defined Hydrogen-Bonding Pharmacophores

When probe molecules require precise hydrogen-bond donor/acceptor placement—such as targeting ATP-binding pockets, protease active sites, or protein–protein interaction interfaces—the piperazin-2-one lactam's dual H-bond functionality (2 HBD, 3 HBA) provides a pre-organized pharmacophore element not achievable with simple piperazine or morpholine bioisosteres [1]. The oxalate salt form ensures accurate weighing for biochemical assay preparation with minimal moisture interference, supporting reproducible IC₅₀/Ki determinations [2].

Salt Form Optimization Studies for Preclinical Formulation

Procurement of the oxalate salt (CAS 2034155-62-7) alongside the dihydrochloride salt (CAS 1864064-63-0) enables direct head-to-head comparison of crystallinity, hygroscopicity, solubility, and stability profiles in early formulation screening. This comparative approach is essential for selecting the optimal salt form prior to initiating in vivo pharmacokinetic studies, as differential hydration behavior and solid-state stability can significantly impact oral bioavailability and formulation robustness [1].

Quote Request

Request a Quote for 4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.